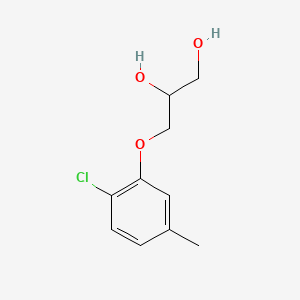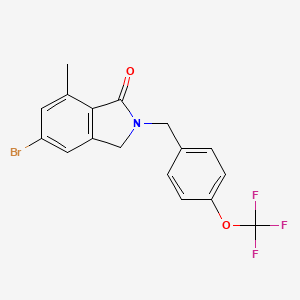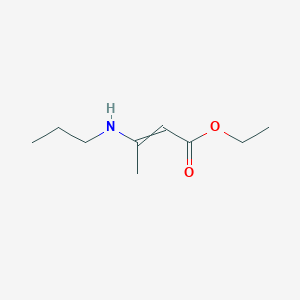
Ethyl 3-(propylamino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(propylamino)but-2-enoate is an organic compound with the molecular formula C9H17NO2. It is a derivative of butenoic acid and features an ester functional group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-(propylamino)but-2-enoate can be synthesized through a one-pot two-step reaction. The process involves the treatment of ethyl acetoacetate with propylamine under basic conditions, followed by the addition of acetaldehyde and iodine. The reaction is typically carried out in a basic medium to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(propylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted esters .
Aplicaciones Científicas De Investigación
Ethyl 3-(propylamino)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ethyl 3-(propylamino)but-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl acetoacetate: A precursor in the synthesis of ethyl 3-(propylamino)but-2-enoate.
Ethyl 3-amino-2-butenoate: Another derivative of butenoic acid with similar reactivity.
Ethyl 3-(methylamino)but-2-enoate: A methyl-substituted analog with comparable chemical properties.
Uniqueness: this compound is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5091-92-9 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl 3-(propylamino)but-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-10-8(3)7-9(11)12-5-2/h7,10H,4-6H2,1-3H3 |
Clave InChI |
PAZDNVYVODMRHV-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


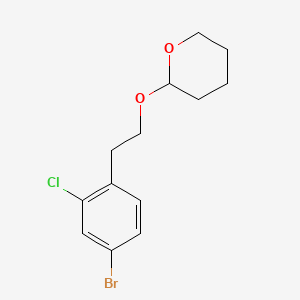
![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)
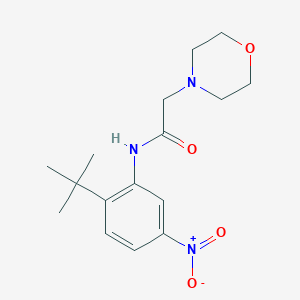
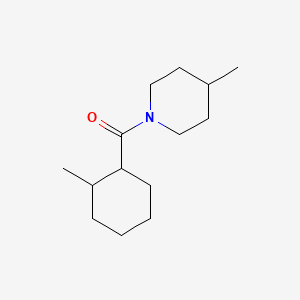
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
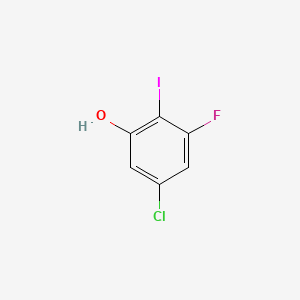
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
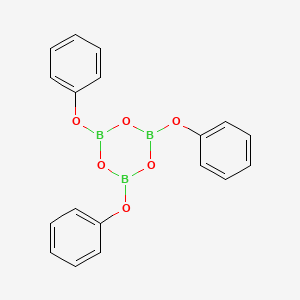
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

